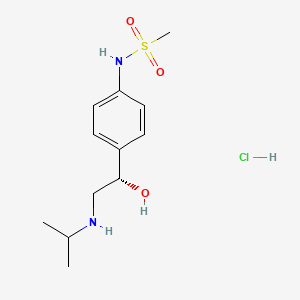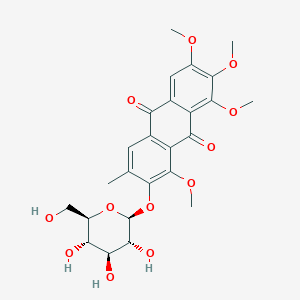
Zomepirac
Descripción general
Descripción
Zomepirac es un fármaco antiinflamatorio no esteroideo eficaz por vía oral que tiene acciones antipiréticas. Fue desarrollado por McNeil Pharmaceutical y aprobado por la FDA en 1980. This compound se comercializó como sal sódica bajo la marca Zomax. Se indicó para el manejo del dolor leve a severo y se encontró que era más efectivo que la aspirina o la codeína sola . Se retiró del mercado en 1983 debido a su tendencia a causar anafilaxia grave en un pequeño subconjunto de la población de pacientes .
Aplicaciones Científicas De Investigación
Zomepirac ha sido estudiado por sus aplicaciones en varios campos:
Química: this compound se ha utilizado como compuesto modelo en estudios de fármacos antiinflamatorios no esteroideos.
Biología: La investigación se ha centrado en los efectos biológicos de this compound, incluyendo sus propiedades antiinflamatorias y analgésicas.
Medicina: this compound se utilizó clínicamente para el manejo del dolor antes de su retirada. Se ha comparado con otros analgésicos como la aspirina y la morfina en términos de eficacia.
Mecanismo De Acción
Zomepirac ejerce sus efectos inhibiendo la sintetasa de prostaglandinas, una enzima involucrada en la síntesis de prostaglandinas. Las prostaglandinas son compuestos lipídicos que juegan un papel en la inflamación y el dolor. Al inhibir esta enzima, this compound reduce la producción de prostaglandinas, lo que lleva a sus efectos antiinflamatorios y analgésicos . This compound se metaboliza por la UDP-glucuronosiltransferasa a un glucurónido reactivo, que se une irreversiblemente a la albúmina plasmática .
Safety and Hazards
Métodos De Preparación
Zomepirac puede sintetizarse a partir de 1,3-acetondicarboxilato de dietilo, cloroacetona y metilamina acuosa mediante modificación de la síntesis de pirrol de Hantzsch. La ruta sintética implica los siguientes pasos :
Formación del Intermedio 1: El 1,3-acetondicarboxilato de dietilo reacciona con cloroacetona y metilamina acuosa para formar el intermedio 1.
Saponificación y Monoesterificación: El Intermedio 1 sufre saponificación, monoesterificación y descarboxilación térmica para dar el éster 2.
Acilación: El éster 2 se acila con N,N-dimetil-p-clorobenzamida.
Saponificación final: El producto acilado sufre saponificación final para producir this compound.
Análisis De Reacciones Químicas
Zomepirac experimenta diversas reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción se pueden realizar en this compound para producir formas reducidas del compuesto.
Sustitución: this compound puede sufrir reacciones de sustitución, donde grupos funcionales específicos son reemplazados por otros grupos.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios catalizadores para reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Comparación Con Compuestos Similares
Zomepirac está químicamente relacionado con tolmetin, otro fármaco antiinflamatorio no esteroideo. Ambos compuestos inhiben la síntesis de prostaglandinas, pero this compound se encontró que era más efectivo en ciertos entornos clínicos . Otros compuestos similares incluyen:
Etoricoxib: Otro fármaco antiinflamatorio no esteroideo con mecanismos de acción similares.
Ketorolaco: Un fármaco antiinflamatorio no esteroideo utilizado para el manejo a corto plazo del dolor moderado a severo.
Aspirina: Un fármaco antiinflamatorio no esteroideo ampliamente utilizado con efectos antiplaquetarios.
La singularidad de this compound radica en su estructura química específica, que incluye un anillo de pirrol en lugar del anillo de benceno central que se encuentra en muchos otros fármacos antiinflamatorios no esteroideos .
Propiedades
IUPAC Name |
2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVNMYWKKDOREA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1)CC(=O)O)C)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64092-48-4 (hydrochloride salt) | |
| Record name | Zomepirac [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033369312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023754 | |
| Record name | Zomepirac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33369-31-2, 64092-49-5 | |
| Record name | Zomepirac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33369-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zomepirac [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033369312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zomepirac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04828 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ZOMEPIRAC SODIUM | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Zomepirac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zomepirac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.780 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZOMEPIRAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822G987U9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
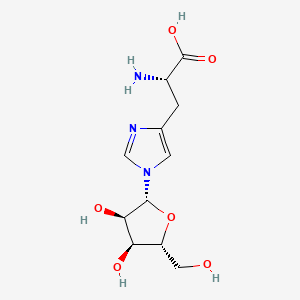


![4-chloro-3-[[2-[4-(2-hydroxyethyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1200942.png)
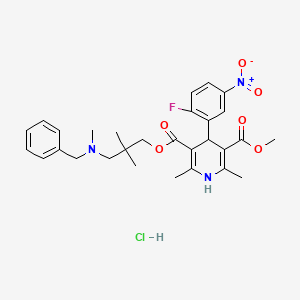
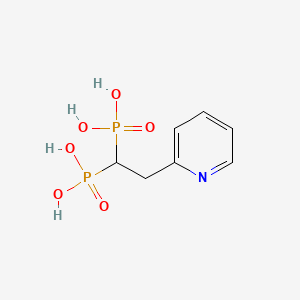
carbamoyl}hexopyranuronic acid](/img/structure/B1200948.png)




